2-Bromo-1-chloro-3-iodo-4-methoxybenzene
Description
2-Bromo-1-chloro-3-iodo-4-methoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 2), chlorine (position 1), iodine (position 3), and a methoxy group (position 4). This arrangement creates a unique electronic and steric profile due to the interplay of electron-withdrawing halogens (Br, Cl, I) and an electron-donating methoxy group. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where substituent positions and halogen types critically influence reactivity and functionality.
Properties
IUPAC Name |
2-bromo-1-chloro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXORFLCZIDEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. The general synthetic route includes:
Chlorination: The addition of a chlorine atom using chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃).
Iodination: The incorporation of an iodine atom using iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Further substitution reactions can occur at the remaining positions on the benzene ring.
Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their corresponding hydrogen derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂), chlorine (Cl₂), and iodine (I₂) with catalysts such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃).
Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium hydroxide (NaOH) or potassium amide (KNH₂) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Compounds with carbonyl groups replacing the methoxy group.
Reduction Products: Benzene derivatives with hydrogen atoms replacing the halogens.
Scientific Research Applications
2-Bromo-1-chloro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-iodo-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares substituent positions, halogens, and key properties of 2-Bromo-1-chloro-3-iodo-4-methoxybenzene with analogs from the evidence:
Key Observations :
- Halogen Effects : The presence of iodine in the target compound increases molecular weight and polarizability compared to fluoro- or methyl-substituted analogs (e.g., 2-Bromo-3-chloro-4-fluoro-1-methylbenzene) . Iodine’s larger atomic radius also enhances steric hindrance and may alter regioselectivity in reactions.
- Methoxy vs. Methyl : Methoxy’s strong electron-donating resonance effect activates the ring toward electrophilic substitution at specific positions, unlike methyl’s weaker electron-donating inductive effect .
- Positional Isomerism : For example, 4-Bromo-2-chloro-1-methoxybenzene places methoxy at position 1, shifting electronic effects compared to the target compound’s methoxy at position 4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
